1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine) 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)
Brand Name: Vulcanchem
CAS No.: 33310-61-1
VCID: VC20425036
InChI: InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3
SMILES:
Molecular Formula: C44H59N3
Molecular Weight: 630.0 g/mol

1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)

CAS No.: 33310-61-1

Cat. No.: VC20425036

Molecular Formula: C44H59N3

Molecular Weight: 630.0 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine) - 33310-61-1

Specification

CAS No. 33310-61-1
Molecular Formula C44H59N3
Molecular Weight 630.0 g/mol
IUPAC Name 2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-(2-piperidin-1-ylethyl)pentan-1-imine
Standard InChI InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3
Standard InChI Key SKOLWUSSWJHPOM-UHFFFAOYSA-N
Canonical SMILES CCCC(CCN1CCCCC1)(CN=CC(CCC)(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Introduction

Molecular Structure and Chemical Properties

Core Architecture

The compound’s IUPAC name reflects its bis-piperidine framework, where two piperidine rings are bridged by a nitriloditetramethylene group. Each piperidine moiety is substituted at the gamma position with a 1-naphthyl group and a propyl chain, conferring both aromaticity and hydrophobicity to the molecule. The molecular formula is C₄₂H₅₅N₃, with a molecular weight of 601.9 g/mol.

Key Structural Features:

  • Piperidine Rings: Six-membered nitrogen-containing heterocycles that contribute to basicity and potential receptor interactions.

  • Naphthyl Groups: Bulky aromatic substituents that enhance lipophilicity and π-π stacking capabilities.

  • Propyl Chains: Alkyl groups that influence solubility and conformational flexibility.

  • Nitriloditetramethylene Bridge: A four-carbon spacer with a central nitrilo group, enabling structural rigidity and directional bonding.

Spectroscopic Characterization

While specific spectral data for this compound remains unpublished, analogous bis-piperidine derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Resonances for piperidine protons (δ 1.4–2.8 ppm), naphthyl aromatic protons (δ 7.2–8.5 ppm), and propyl methylene groups (δ 0.8–1.6 ppm).

    • ¹³C NMR: Signals for quaternary carbons in the naphthyl groups (δ 125–140 ppm) and nitrilo-linked carbons (δ 45–60 ppm).

  • Mass Spectrometry (MS):

    • High-resolution MS would confirm the molecular ion peak at m/z 601.9, with fragmentation patterns indicative of the nitrilo bridge and naphthyl loss.

Table 1: Molecular Properties of 1,1'-(Delta,Delta'-Nitriloditetramethylene)bis(Gamma-(1-Naphthyl)-Gamma-Propylpiperidine)

PropertyValue
Molecular FormulaC₄₂H₅₅N₃
Molecular Weight601.9 g/mol
IUPAC Name2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine
CAS Number33310-54-2
Canonical SMILESCCCCC(CCN1CCCC1)(CN=CC(CCC)(CCN2CCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine) involves sequential organic transformations:

  • Piperidine Functionalization:

    • Alkylation: Propyl chains are introduced via nucleophilic substitution of piperidine with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).

    • Friedel-Crafts Acylation: Naphthyl groups are appended using 1-naphthoyl chloride in the presence of AlCl₃.

  • Nitrilo Bridge Formation:

    • Condensation Reaction: Two functionalized piperidine units are linked via a nitriloditetramethylene spacer using glutaronitrile and a dehydrating agent (e.g., P₂O₅).

Critical Reaction Parameters:

  • Temperature: 80–100°C for alkylation; 0–5°C for acylation to prevent side reactions.

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Catalysts: Lewis acids (AlCl₃) facilitate electrophilic aromatic substitution.

Purification and Yield Optimization

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients isolates the target compound.

  • Crystallization: Recrystallization from ethanol yields pure crystals (≥95% purity).

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: Acute and chronic toxicological studies are needed to assess safety margins.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the propyl chain length and nitrilo spacer to optimize bioactivity.

  • In Vivo Efficacy Models: Testing in rodent models of pain and anxiety to validate therapeutic potential.

  • Computational Modeling: Molecular docking simulations to predict receptor binding affinities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator